molecular formula C17H26ClNO6 B5040353 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

Cat. No.: B5040353
M. Wt: 375.8 g/mol
InChI Key: SMXSNEYUUJYOND-UHFFFAOYSA-N
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Description

4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a complex organic compound that combines a phenoxy group with an amine and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amine Introduction: The phenoxy intermediate is then reacted with a suitable amine, such as 3-methoxypropylamine, under controlled conditions to introduce the amine group.

    Oxalic Acid Addition: Finally, the resulting compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions can occur at the phenoxy group or the amine group, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the chloro group, where other substituents can replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its amine group can form hydrogen bonds, making it a candidate for drug design.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects

Industry

In industry, the compound may be used in the production of specialty chemicals, polymers, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group may interact with hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine
  • 4-(4-chloro-2-methylphenoxy)butan-1-amine
  • 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine hydrochloride

Uniqueness

The uniqueness of 4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the oxalic acid moiety further enhances its solubility and stability, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO2.C2H2O4/c1-13-12-14(16)6-7-15(13)19-11-4-3-8-17-9-5-10-18-2;3-1(4)2(5)6/h6-7,12,17H,3-5,8-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXSNEYUUJYOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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